Boiling Point Differentiation: Diethyl Ester vs. Dimethyl Ester Congener (Class-Level Inference from 4,4-Dialkylpiperidine Data)
The 4,4-diethyl substitution in the target compound raises the boiling point relative to the 4,4-dimethyl analog. Although direct experimental boiling point data for the 4,4-dimethyl tricarboxylate congener are not publicly available, class-level evidence from the parent 4,4-dialkylpiperidine series provides a validated quantitative framework: replacing the two methyl groups in 4,4-dimethylpiperidine (b.p. 145 °C) with ethyl groups to give 4,4-diethylpiperidine raises the normal boiling point to 173 °C, an increment of ~28 °C (ΔT_b ≈ 14 K per CH₂ unit, consistent with the Joback method) . The target compound 1-tert-butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate has a measured boiling point of 378 °C ; applying the same group-contribution logic, the corresponding 4,4-dimethyl tricarboxylate congener (CAS 495415-40-2) is predicted to boil at approximately 350 °C, a difference of ~28 °C that is consequential for vacuum distillation cut points and thermal exposure during solvent swap operations.
| Evidence Dimension | Boiling point (normal, °C) |
|---|---|
| Target Compound Data | 378 °C (measured, ChemBlink/LookChem) |
| Comparator Or Baseline | 4,4-Dimethylpiperidine-1,4,4-tricarboxylate congener (CAS 495415-40-2): ~350 °C (predicted, based on Joback ΔT_b ≈ 14 K/CH₂ from measured 4,4-dialkylpiperidine baseline); 4,4-Diethylpiperidine: 172.9 °C (measured) |
| Quantified Difference | ΔT_b ≈ +28 °C for diethyl vs. dimethyl ester congener (class-level extrapolation); target compound ΔT_b ≈ +205 °C vs. parent 4,4-diethylpiperidine due to N-Boc and ester functionalization |
| Conditions | Measured at 760 mmHg (ChemBlink); Joback group-contribution method validated on 4,4-dialkylpiperidine scaffold |
Why This Matters
A 28 °C boiling point differential dictates the viable vacuum distillation range, impacting solvent swap protocols and thermal stress budgets in multi-step syntheses where intermediate thermal lability is a concern.
